molecular formula C31H18Cl2N8Na4O12S4 B12724432 Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate CAS No. 94135-84-9

Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate

Cat. No.: B12724432
CAS No.: 94135-84-9
M. Wt: 985.7 g/mol
InChI Key: FAQHCOJNDSWFJR-UHFFFAOYSA-J
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Description

Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate involves multiple steps:

    Formation of 4,6-dichloro-1,3,5-triazine: This is achieved by halogenation of 1,3,5-triazine with chlorine.

    Azo Coupling Reaction: The 4,6-dichloro-1,3,5-triazine is then reacted with 2,5-dimethylaniline to form an intermediate compound.

    Sulphonation: The intermediate is further sulphonated to introduce sulphonate groups, enhancing its solubility in water.

    Final Coupling: The sulphonated intermediate undergoes another azo coupling reaction with naphthalene derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch processes, ensuring precise control over reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of various oxidation products.

    Reduction: Reduction of the azo groups can break the compound into smaller aromatic amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace chlorine atoms in the triazine ring.

Major Products

    Oxidation: Various quinone derivatives.

    Reduction: Aromatic amines such as 2,5-dimethylaniline.

    Substitution: Substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate has diverse applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for potential use in diagnostic assays and as a marker in medical imaging.

    Industry: Widely used in textile, paper, and leather industries for dyeing purposes due to its stability and vibrant color.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates in analytical and biological applications, where it binds to specific sites, allowing for visualization or detection.

Comparison with Similar Compounds

Similar Compounds

  • Tetrasodium 4,4’-bis(2-sulphonato-4-(4,6-dichloro-1,3,5-triazin-2-ylamino)phenylazo)stilbene-2,2’-disulphonate
  • Tetrasodium 4,4’-bis(2-sulphonato-4-(4,6-dichloro-1,3,5-triazin-2-ylamino)phenylazo)stilbene-2,2’-disulphonate

Uniqueness

Tetrasodium 4-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2,5-dimethylphenyl)azo)-6-sulphonato-1-naphthyl)azo)naphthalene-1,3,6-trisulphonate is unique due to its specific structural configuration, which imparts distinct color properties and stability, making it highly suitable for various industrial and research applications.

Properties

CAS No.

94135-84-9

Molecular Formula

C31H18Cl2N8Na4O12S4

Molecular Weight

985.7 g/mol

IUPAC Name

tetrasodium;4-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2,5-dimethylphenyl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,3,6-trisulfonate

InChI

InChI=1S/C31H22Cl2N8O12S4.4Na/c1-14-10-25(15(2)9-24(14)34-31-36-29(32)35-30(33)37-31)40-38-23-8-7-22(18-5-3-16(11-20(18)23)54(42,43)44)39-41-28-21-12-17(55(45,46)47)4-6-19(21)26(56(48,49)50)13-27(28)57(51,52)53;;;;/h3-13H,1-2H3,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,34,35,36,37);;;;/q;4*+1/p-4

InChI Key

FAQHCOJNDSWFJR-UHFFFAOYSA-J

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=C(C=C(C5=C4C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C)NC6=NC(=NC(=N6)Cl)Cl.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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